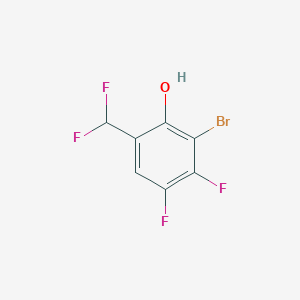

2-Bromo-6-(difluoromethyl)-3,4-difluorophenol

Description

Chemical Identity and Nomenclature

The systematic IUPAC name for this compound is 2-bromo-6-(difluoromethyl)-3,4-difluorophenol , reflecting the positions of the substituents on the phenolic ring. The bromine atom occupies the second position, while the difluoromethyl group (-CF2H) is attached to the sixth carbon. Additionally, fluorine atoms are present at the third and fourth positions, creating a densely functionalized aromatic system.

| Property | Value |

|---|---|

| Molecular Formula | C7H3BrF4O |

| Molecular Weight | 259.00 g/mol |

| CAS Registry Number | 2098626-83-4 |

| SMILES Notation | OC1=C(C(F)F)C(=C(C(F)=C1Br)F)F |

The compound’s SMILES string encodes its substitution pattern, with the hydroxyl group (-OH) at position 1, bromine at position 2, and fluorine atoms at positions 3, 4, and 6 (as part of the difluoromethyl group). Alternative names include 2-bromo-3,4-difluoro-6-(difluoromethyl)phenol , though these variants are less commonly used. Its molecular formula, C7H3BrF4O, underscores the high degree of halogenation, which contributes to its distinct physicochemical properties, such as enhanced lipophilicity and metabolic stability compared to non-fluorinated analogs.

Historical Context of Discovery and Development

The synthesis of this compound aligns with broader trends in organofluorine chemistry, which intensified in the late 20th century due to fluorine’s ability to modulate bioactivity. While the exact date of its first synthesis is not publicly documented, its CAS registry (2098626-83-4) suggests commercialization in the early 21st century, coinciding with advancements in halogen-fluorine exchange methodologies.

Early routes to similar bromofluorophenols involved electrophilic aromatic substitution, but modern approaches employ directed ortho-metalation or cross-coupling strategies to achieve regiocontrol. For instance, the difluoromethyl group may be introduced via radical trifluoromethylation followed by selective defluorination, while bromination is typically achieved using N-bromosuccinimide (NBS) under controlled conditions. The compound’s development mirrors the pharmaceutical industry’s demand for fluorinated intermediates, as evidenced by its inclusion in catalogs from suppliers like AOBChem and BLD Pharm.

Significance in Modern Chemical Research

In contemporary research, this compound serves as a versatile synthon for constructing complex molecules. The bromine atom facilitates cross-coupling reactions (e.g., Suzuki-Miyaura), enabling the introduction of aryl or heteroaryl groups, while the difluoromethyl group acts as a bioisostere for hydroxyl or methyl groups, enhancing drug-like properties.

Recent studies highlight its utility in:

- Pharmaceutical Synthesis : As a precursor to kinase inhibitors and antiviral agents, where fluorine atoms improve target binding and pharmacokinetics.

- Material Science : Incorporation into liquid crystals or polymers to tune electronic properties and thermal stability.

- Agrochemical Development : Derivatization into herbicides with increased environmental persistence and selectivity.

The compound’s reactivity has been explored in palladium-catalyzed borylation and nucleophilic aromatic substitution, with the electron-withdrawing fluorine atoms accelerating reaction rates at ortho and para positions. Furthermore, its crystalline structure (as inferred from analogs like 6-bromo-2,3-difluorophenol) suggests potential for cocrystal engineering to enhance solubility.

Properties

Molecular Formula |

C7H3BrF4O |

|---|---|

Molecular Weight |

259.00 g/mol |

IUPAC Name |

2-bromo-6-(difluoromethyl)-3,4-difluorophenol |

InChI |

InChI=1S/C7H3BrF4O/c8-4-5(10)3(9)1-2(6(4)13)7(11)12/h1,7,13H |

InChI Key |

XWEORKRSDRJKLF-UHFFFAOYSA-N |

Canonical SMILES |

C1=C(C(=C(C(=C1F)F)Br)O)C(F)F |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-6-(difluoromethyl)-3,4-difluorophenol typically involves the bromination of a difluoromethyl-substituted phenol. One common method is the electrophilic aromatic substitution reaction, where bromine is introduced to the aromatic ring in the presence of a catalyst such as iron(III) bromide. The reaction conditions often include a solvent like acetic acid and a controlled temperature to ensure selective bromination.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale bromination processes using continuous flow reactors. These reactors allow for precise control of reaction parameters, leading to higher yields and purity of the final product. The use of automated systems and advanced monitoring techniques ensures consistent quality and efficiency in production.

Chemical Reactions Analysis

Types of Reactions

2-Bromo-6-(difluoromethyl)-3,4-difluorophenol undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be replaced by other nucleophiles, such as amines or thiols, through nucleophilic aromatic substitution.

Oxidation Reactions: The phenol group can be oxidized to form quinones or other oxidized derivatives.

Reduction Reactions: The difluoromethyl group can be reduced to form difluoromethyl-substituted benzene derivatives.

Common Reagents and Conditions

Substitution Reactions: Reagents like sodium amide or thiourea are commonly used in substitution reactions. The reactions are typically carried out in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) at elevated temperatures.

Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.

Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed under anhydrous conditions.

Major Products Formed

Substitution Reactions: Products include 2-amino-6-(difluoromethyl)-3,4-difluorophenol and 2-thio-6-(difluoromethyl)-3,4-difluorophenol.

Oxidation Reactions: Products include 2-bromo-6-(difluoromethyl)-3,4-difluoroquinone.

Reduction Reactions: Products include 2-bromo-6-(difluoromethyl)-3,4-difluorobenzene.

Scientific Research Applications

Medicinal Chemistry

2-Bromo-6-(difluoromethyl)-3,4-difluorophenol has shown potential as a therapeutic agent due to its unique chemical structure. The presence of bromine and difluoromethyl groups enhances its biological activity and selectivity towards various targets.

- Anticancer Activity : Preliminary studies indicate that this compound can inhibit the growth of cancer cells by modulating key signaling pathways involved in cell proliferation and apoptosis. For instance, it has been observed to affect the activity of proteins linked to tumor suppression mechanisms.

- Antimicrobial Properties : Research has demonstrated that this compound exhibits significant antimicrobial activity against various bacterial strains. It is being investigated for potential use in developing new antibiotics.

- Anti-inflammatory Effects : Similar fluorinated compounds have been reported to inhibit pro-inflammatory cytokines, suggesting that this compound may also have applications in treating inflammatory diseases.

Material Science

In material science, this compound is utilized in the development of advanced materials with specific properties. Its unique fluorinated structure can enhance the thermal stability and chemical resistance of polymers and coatings.

Agrochemicals

The compound is being explored for its potential use in agrochemicals due to its effectiveness in pest control. Its fluorinated nature may improve the efficacy of pesticides while reducing environmental impact.

Case Study 1: Anticancer Activity Assessment

A study evaluated the effects of this compound on human hepatocellular carcinoma cells. The results indicated a significant reduction in cell viability and induction of apoptosis through modulation of specific oncogenic pathways.

Case Study 2: Antimicrobial Efficacy

Another investigation tested the antimicrobial efficacy of this compound against various bacterial strains. Results showed that it inhibited bacterial growth at low concentrations, highlighting its potential as a new antimicrobial agent.

Mechanism of Action

The mechanism of action of 2-Bromo-6-(difluoromethyl)-3,4-difluorophenol depends on its specific application. In chemical reactions, the bromine atom and difluoromethyl group play key roles in determining the compound’s reactivity and selectivity. The phenol group can participate in hydrogen bonding and other interactions, influencing the compound’s behavior in biological systems.

Molecular Targets and Pathways

Enzyme Inhibition: The compound may act as an inhibitor of enzymes that interact with phenolic substrates. The presence of fluorine atoms can enhance binding affinity and selectivity.

Receptor Binding: The compound’s structure allows it to interact with specific receptors in biological systems, potentially modulating their activity.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The following table summarizes key structural analogs and their properties:

Key Observations:

Substituent Positioning: The target compound’s 3,4-difluoro substitution distinguishes it from simpler analogs like 3,4-difluorophenol (CAS 2713-33-9). Compared to 5-Bromo-2,3-difluorophenol (CAS 229027-89-8), the bromine position (2 vs. 5) and additional difluoromethyl group in the target compound may enhance its utility in cross-coupling reactions .

Physicochemical Properties: The difluoromethyl group elevates molecular weight and lipophilicity (logP) compared to non-CF₂H analogs, improving membrane permeability but possibly reducing solubility . Predicted boiling points (e.g., 224.3°C for 2-Bromo-6-(difluoromethyl)phenol) suggest higher thermal stability than mono-fluorinated phenols .

Biological Activity

2-Bromo-6-(difluoromethyl)-3,4-difluorophenol is a fluorinated aromatic compound that has garnered attention due to its potential biological activities. This article explores the compound's biological activity, mechanisms of action, and relevant research findings through data tables and case studies.

Chemical Structure and Properties

The compound features a bromine atom, two difluoromethyl groups, and a hydroxyl group on a phenolic ring. These structural characteristics contribute to its unique chemical reactivity and biological interactions.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors. The presence of halogen atoms enhances its lipophilicity, facilitating cellular membrane penetration. This property is crucial for its pharmacological effects.

Enzyme Inhibition

Research indicates that compounds with similar structures have shown inhibition of specific enzymes, particularly those involved in metabolic pathways relevant to cancer and other diseases. For instance, fluorinated phenols can inhibit the activity of cytochrome P450 enzymes, which play a significant role in drug metabolism and the activation of prodrugs.

Antimicrobial Properties

Fluorinated compounds have been studied for their antimicrobial properties. The presence of difluoromethyl groups can enhance the antibacterial activity against various pathogens. A study demonstrated that related compounds exhibited significant antibacterial effects against resistant strains of bacteria .

Data Table: Biological Activities

Case Study 1: Antibacterial Efficacy

A recent study evaluated the antibacterial efficacy of this compound against Staphylococcus aureus. The compound demonstrated a minimum inhibitory concentration (MIC) comparable to established antibiotics, suggesting its potential as a new antimicrobial agent.

Case Study 2: Enzyme Interaction

Another investigation focused on the interaction of the compound with human cytochrome P450 enzymes. The study utilized kinetic assays to determine the IC50 values for enzyme inhibition. Results indicated that the compound effectively inhibited CYP3A4, a key enzyme in drug metabolism, with an IC50 value in the low micromolar range.

Q & A

Q. What are the optimal synthetic routes for preparing 2-Bromo-6-(difluoromethyl)-3,4-difluorophenol?

- Methodological Answer : Synthesis typically involves halogenation and fluorination steps. For example, bromination of a phenolic precursor using bromine or N-bromosuccinimide (NBS) under controlled conditions can introduce the bromine substituent. Difluoromethyl groups are often introduced via fluorinating agents like DAST (diethylaminosulfur trifluoride) or Deoxo-Fluor®. A key intermediate, such as 3,4-difluorophenol, can be modified using regioselective bromination at the 2-position, followed by difluoromethylation at the 6-position. Evidence from fluorinated pyrrole syntheses (e.g., ethyl carboxylate derivatives) suggests NaBH4-mediated reductions and coupling reactions may optimize yields . Catalytic cross-coupling (e.g., Suzuki-Miyaura) using bromo-fluoro intermediates could also be explored .

Q. How can the structure and purity of this compound be characterized?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : NMR is critical for resolving fluorine substituents, while NMR identifies proton environments. For example, 3,4-difluorophenol derivatives show distinct splitting patterns due to fluorine's electronegativity .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms molecular weight. Resonant two-photon ionization spectroscopy, as used for 3,4-difluorophenol rotamers, provides structural insights .

- HPLC Analysis : Fluorinated HPLC phases (e.g., FluoroSep Octyl) effectively separate fluorophenol isomers. A mobile phase of sodium acetate buffer (pH 4.3) and acetonitrile (75:25) resolves positional isomers .

Q. What are the key reactivity patterns of this compound in substitution reactions?

- Methodological Answer : The bromine atom at the 2-position is a prime site for nucleophilic substitution (e.g., Suzuki couplings with boronic acids). The difluoromethyl group at the 6-position may stabilize adjacent fluorine atoms via inductive effects, reducing electrophilicity. Reactivity can be probed using palladium catalysts (e.g., Pd(PPh)) in cross-coupling reactions . Fluorine’s electron-withdrawing nature may also direct electrophilic aromatic substitution to specific positions .

Advanced Research Questions

Q. How do fluorine substituents influence the compound’s electronic properties and conformational stability?

- Methodological Answer : Fluorine’s strong inductive effects lower electron density in the aromatic ring, enhancing acidity of the phenolic -OH group. Computational studies (e.g., DFT) can model charge distribution and compare experimental NMR shifts. Stereoelectronic effects from the difluoromethyl group may restrict rotational freedom, as observed in 3,4-difluorophenol rotamers via ionization spectroscopy .

Q. What strategies resolve contradictions between experimental and computational spectroscopic data?

- Methodological Answer : Discrepancies in or NMR shifts may arise from solvent effects or conformational dynamics. Cross-validate computational models (e.g., Gaussian calculations) with experimental data from the Cambridge Structural Database (CSD). For example, 3,4-difluorophenol’s experimental melting point (34–38°C) aligns with computational predictions when solvent interactions are accounted for .

Q. How can synthetic yields be optimized given variable reaction conditions?

- Methodological Answer : Systematic optimization is critical. For example, in fluorinated pyrrole syntheses, yields varied from 47% to 66% depending on stoichiometry and reaction time . Design of Experiments (DoE) can identify key variables (e.g., temperature, catalyst loading). Use NaBH4 in ethanol for selective reductions, and monitor reactions via TLC or in situ IR spectroscopy .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.